3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate is a compound that combines the structural features of tetrazole and benzoate moieties Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while benzoates are commonly used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst like zinc oxide or cobalt oxide.
Esterification: The tetrazole derivative is then esterified with 3,4,5-trimethoxybenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the benzoate moiety.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various reduced forms of the tetrazole ring .
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety is known for its bioisosteric properties, making it useful in drug design and development.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Its potential biological activities, including antibacterial and antifungal properties, make it a candidate for further biological research.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in biological systems . This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the benzoate moiety.
3,4,5-Trimethoxybenzoic Acid: Contains the benzoate moiety but lacks the tetrazole ring.
1H-Tetrazole: The basic tetrazole structure without any substituents.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate is unique due to the combination of the tetrazole and benzoate moieties, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H16N4O5/c1-23-14-7-11(8-15(24-2)16(14)25-3)17(22)26-13-6-4-5-12(9-13)21-10-18-19-20-21/h4-10H,1-3H3 |
InChI Key |
KNVHBKBVXVYLGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.